molecular formula C15H14O3 B14284874 2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester CAS No. 136388-35-7

2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester

Cat. No.: B14284874
CAS No.: 136388-35-7
M. Wt: 242.27 g/mol
InChI Key: QFXWUCBCFKSKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester is a chemical compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent to introduce the 3-oxopropyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-(3-oxopropyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

136388-35-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 8-(3-oxopropyl)naphthalene-2-carboxylate

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-8-7-12-5-2-4-11(6-3-9-16)14(12)10-13/h2,4-5,7-10H,3,6H2,1H3

InChI Key

QFXWUCBCFKSKSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2CCC=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.